molecular formula C11H16N4O B14773031 2-amino-N-cyclopropyl-N-(pyrazin-2-ylmethyl)propanamide

2-amino-N-cyclopropyl-N-(pyrazin-2-ylmethyl)propanamide

Cat. No.: B14773031
M. Wt: 220.27 g/mol
InChI Key: GBKLDVSQTCXQES-UHFFFAOYSA-N
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Description

2-amino-N-cyclopropyl-N-(pyrazin-2-ylmethyl)propanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a pyrazine ring, and an amide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-N-(pyrazin-2-ylmethyl)propanamide typically involves the following steps:

    Formation of the pyrazine ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as diamines and diketones, under acidic or basic conditions.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

    Amide bond formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropyl-N-(pyrazin-2-ylmethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-N-cyclopropyl-N-(pyrazin-2-ylmethyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-N-(pyrazin-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-cyclopropyl-N-(1-(pyrazin-2-yl)ethyl)propanamide
  • 2-amino-N-cyclopropyl-N-(pyrazin-2-ylmethyl)acetamide

Uniqueness

2-amino-N-cyclopropyl-N-(pyrazin-2-ylmethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-(pyrazin-2-ylmethyl)propanamide

InChI

InChI=1S/C11H16N4O/c1-8(12)11(16)15(10-2-3-10)7-9-6-13-4-5-14-9/h4-6,8,10H,2-3,7,12H2,1H3

InChI Key

GBKLDVSQTCXQES-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=NC=CN=C1)C2CC2)N

Origin of Product

United States

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